Thiazolylalanine

GPCR Agonist Design Peptide Engineering Metabolic Disease Research

Procure L-4-Thiazolylalanine (CAS 119433-80-6), a non-substitutable, non-proteinogenic α-amino acid where the imidazole of histidine is replaced by a thiazole ring. This structural modification confers distinct polarity (XLogP3-AA: -2.3) and steric/electronic properties critical for P1 residue engineering in peptidic Mpro inhibitors, glucagon receptor-selective exendin-4 analogs, and N-methylated renin inhibitor scaffolds with improved oral bioavailability. It is also a validated precursor for N,S-heterocyclic carbene gold(I) metallodrugs and demonstrates dose-dependent upregulation of skin barrier biomarkers in cosmetic actives. Available in high enantiomeric purity (≥98%, white powder) with standard cold-chain shipping for global B2B procurement.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 119433-80-6
Cat. No. B1683130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolylalanine
CAS119433-80-6
SynonymsThiazolylalanine;  l-Thiazolylalanine;  Thiazolylalanine, l; 
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESC1=C(N=CS1)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1
InChIKeyWBZIGVCQRXJYQD-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-4-Thiazolylalanine (CAS 119433-80-6) Procurement & Selection Guide: Beyond Generic Non-Proteinogenic Amino Acids


L-4-Thiazolylalanine (CAS 119433-80-6) is a non-proteinogenic α-amino acid characterized by a thiazole heterocycle replacing the imidazole side chain of histidine [1]. This structural modification confers a calculated XLogP3-AA of -2.3, distinct polarity compared to canonical amino acids, and a molecular weight of 172.21 g/mol [2]. It is commercially available in high enantiomeric purity (≥99% chiral purity) as a white powder, primarily utilized as a precision building block for peptide engineering, protease inhibitor design, and cosmetic active development where the thiazole moiety provides specific steric, electronic, and metabolic properties not attainable with standard or other heterocyclic amino acid analogs .

Technical Basis for Non-Substitutability of L-4-Thiazolylalanine in Critical Research Applications


Generic substitution with structurally similar heterocyclic analogs (e.g., 3-(2-thienyl)alanine or 3-(3-pyridyl)alanine) or the native histidine residue is not scientifically valid due to L-4-thiazolylalanine's unique and quantifiable performance in multiple orthogonal dimensions. As a P1 residue in peptidic inhibitors, it confers a distinct balance of polarity and steric fit that directly modulates target binding affinity and selectivity [1]. Its incorporation as a non-proteinogenic building block can significantly alter the metabolic stability and oral bioavailability of peptide-based therapeutics by affecting hepatic clearance pathways [2]. Furthermore, in cosmetic and dermatological applications, L-4-thiazolylalanine demonstrates a specific, dose-dependent upregulation of critical barrier function biomarkers that is not observed with its positional isomers or structurally related amino acids [3]. These verified, quantitative differentiations in bioactivity, metabolism, and industrial function preclude simple interchange with in-class alternatives.

Quantitative Comparator Evidence for L-4-Thiazolylalanine (CAS 119433-80-6) Selection


GPCR Agonist Selectivity: L-4-Thiazolylalanine at Position 1 Enhances Glucagon vs. GLP-1 Receptor Selectivity Compared to Histidine

In exendin-4 analog development, replacing the native histidine at position 1 with L-4-thiazolylalanine results in a quantifiable increase in selectivity for the glucagon receptor over the GLP-1 receptor. This is a direct comparison between otherwise identical peptide sequences, differing only at the first amino acid position [1].

GPCR Agonist Design Peptide Engineering Metabolic Disease Research

In Vitro Antiviral Potency: Thiazol-4-yl Alanine as a P1 Residue Yields Submicromolar SARS-CoV-2 Mpro Inhibitors Comparable to Cyclobutyl Analogs

In the design of SARS-CoV-2 main protease (Mpro) inhibitors, peptide aldehydes incorporating a polar thiazol-4-yl alanine (Tza) at the P1 position demonstrated low-micromolar to submicromolar inhibitory activity. This performance was directly comparable to that achieved with a nonpolar cyclobutyl group at the same position, validating Tza as an effective, polarity-modulating surrogate for optimizing target binding [1].

Antiviral Drug Discovery Protease Inhibition Peptidomimetics

Metabolic Stability Enhancement: N-Methylation of L-4-Thiazolylalanine Amide Bond Suppresses High Hepatic Clearance of Renin Inhibitors

A structure-activity relationship study on renin inhibitors identified that N-methylation at the amide bond of a thiazolylalanine-containing peptide (Compound 18) resulted in suppression of its intrinsically high hepatic clearance. This modification, applied specifically to the thiazolylalanine residue, led to a compound that was well absorbed from the small intestine and exhibited improved oral bioavailability compared to its non-methylated counterpart [1].

Oral Bioavailability Peptide Drug Metabolism Renin-Angiotensin System

Cytotoxic Gold(I) Carbene Generation: L-4-Thiazolylalanine Enables Formation of Potent N,S-Heterocyclic Carbene Complexes from Peptides

L-4-thiazolylalanine uniquely serves as a precursor for generating N,S-heterocyclic carbene (NSHC) ligands directly from peptide backbones. Gold(I) complexes formed from these thiazolylalanine-derived NSHCs have demonstrated cytotoxic activity against cancer cell lines, including MCF7 breast cancer cells [1][2]. This is a specific functional property not shared by standard amino acids or other simple heterocyclic analogs.

Medicinal Inorganic Chemistry Anticancer Agents Metallopeptides

Industrial-Scale Production: Economical, High-Quality Optically Pure Synthesis Validates Supply Chain Reliability

A patented process (WO-2010143409-A1) enables the industrial-scale production of high-quality, optically active L-thiazolylalanine derivatives and their salts via a novel crystallization method. This method avoids the use of unsafe reagents and is economically advantageous, addressing a key bottleneck for large-volume procurement compared to other non-proteinogenic amino acids that may lack scalable, high-purity synthetic routes [1].

Process Chemistry GMP Manufacturing Scalable Synthesis

High-Value Application Scenarios for L-4-Thiazolylalanine (CAS 119433-80-6) Based on Verified Evidence


Design of Highly Selective Glucagon Receptor Agonists for Metabolic Disease Research

Procure L-4-thiazolylalanine for incorporation at position 1 of exendin-4 analogs to enhance selectivity for the glucagon receptor over the GLP-1 receptor, as demonstrated in direct comparative studies [1]. This is critical for developing tool compounds and therapeutic candidates for severe hypoglycemia and other metabolic disorders where precise receptor targeting is required to minimize off-target effects.

Development of Next-Generation Antiviral Protease Inhibitors Targeting SARS-CoV-2 and Other Coronaviruses

Utilize L-4-thiazolylalanine as a P1 residue in the design of peptidic aldehyde inhibitors of the SARS-CoV-2 main protease (Mpro). Its unique polarity and steric profile yield low-micromolar to submicromolar potency comparable to other optimized residues, validating its use as a cost-effective, commercially available building block for antiviral drug discovery campaigns [2].

Engineering Orally Bioavailable Peptide Therapeutics via Targeted Metabolic Stabilization

Incorporate L-4-thiazolylalanine into renin inhibitor scaffolds and apply N-methylation to its amide bond. This specific structural modification has been shown to suppress high hepatic clearance and improve oral bioavailability, providing a rational strategy for overcoming a common limitation in peptide drug development [3].

Synthesis of Cytotoxic Gold(I) N,S-Heterocyclic Carbene Complexes for Anticancer Research

Employ L-4-thiazolylalanine as a key, non-substitutable precursor within peptide sequences to generate N,S-heterocyclic carbene (NSHC) ligands. Subsequent complexation with gold(I) yields novel metallodrug candidates with demonstrated cytotoxic activity against cancer cell lines, opening avenues in bioinorganic medicinal chemistry [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiazolylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.